MacaMide IMpurity 2
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Overview
Description
MacaMide IMpurity 2 is an organic compound characterized by the presence of a methoxyphenyl group attached to an octadec-9-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MacaMide IMpurity 2 typically involves the reaction of 3-methoxybenzylamine with octadec-9-enoic acid. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and reproducibility in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
MacaMide IMpurity 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines or alcohols.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.
Scientific Research Applications
MacaMide IMpurity 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the formulation of specialty chemicals and materials. It is used in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of MacaMide IMpurity 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
MacaMide IMpurity 2 can be compared with other similar compounds, such as:
N-[(3-methoxyphenyl)methyl]octadecanamide: Lacks the double bond in the octadec-9-enamide chain, resulting in different chemical and physical properties.
N-[(3-methoxyphenyl)methyl]octadec-9-ynoamide: Contains a triple bond instead of a double bond, leading to increased reactivity and different applications.
N-[(3-methoxyphenyl)methyl]hexadecanamide: Has a shorter alkyl chain, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKZIKHBSPDWEF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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